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Compound of Interest

3-(3-Methylisoxazol-5-yl)propan-1-
Compound Name: |
o

Cat. No.: B009439

An In-Depth Technical Guide to 3-(3-Methylisoxazol-5-yl)propan-1-ol for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 3-(3-
Methylisoxazol-5-yl)propan-1-ol, a heterocyclic compound of significant interest to
researchers in medicinal chemistry and drug development. We will delve into its fundamental
chemical identity, including its IUPAC name and known synonyms, and present its
physicochemical properties in a clear, comparative format. Furthermore, this guide will explore
plausible synthetic pathways based on established isoxazole chemistry, offering mechanistic
insights relevant to its formation. The core of this whitepaper focuses on the functional
importance of the 3-methylisoxazole moiety as a key pharmacophore and structural building
block in the design of novel therapeutics, particularly in the realm of neuroscience.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity
and core properties. 3-(3-Methylisoxazol-5-yl)propan-1-ol is a disubstituted isoxazole,
featuring a methyl group at the 3-position and a propanol linker at the 5-position of the
heterocyclic ring.

Nomenclature and Identifiers

e IUPAC Name: The systematically generated and preferred IUPAC name for this compound is
3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol[1].
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o CAS Number: The Chemical Abstracts Service registry number, a unique identifier, is
105658-49-9[1][2].

e Synonyms: This compound is known by several alternative names in literature and
commercial listings. Recognizing these is crucial for comprehensive database searches.
Common synonyms include:

[¢]

3-(3-methylisoxazol-5-yl)propan-1-ol[1][3]

o

3-Methyl-5-isoxazolepropanol[1]

o

3-(3-Methyl-5-isoxazolyl)-1-propanol[1]

[¢]

3-(3-Methylisoxazol-5-yl)propyl alcohol[1]

Physicochemical Data

A summary of the key computed and experimental properties is presented below. These values
are critical for predicting the compound's behavior in various experimental conditions, from
reaction setups to biological assays.

Property Value Source

Molecular Formula C7H11NO:2 PubChem[1], CymitQuimica[3]

Molecular Weight 141.17 g/mol PubChem[1], CymitQuimica[3]

Physical Form Liquid CymitQuimica[3]

InChlKey WLKCJYLGRDETLU- PubChem[1], CymitQuimica[3]
UHFFFAOYSA-N

XLogP3 (Computed) 0.7 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem|[1]

Hydrogen Bond Acceptor
3 PubChem[1]
Count

Synthesis and Mechanistic Considerations
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While a specific, published, step-by-step synthesis for 3-(3-Methylisoxazol-5-yl)propan-1-ol is
not readily available, its structure lends itself to established methodologies for the formation of
3,5-disubstituted isoxazoles. The most authoritative and regioselective approach involves the
1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.

Proposed Retrosynthetic Analysis & Forward Synthesis

The key to forming the isoxazole ring is the [3+2] cycloaddition reaction. The disconnection of
the isoxazole ring suggests a nitrile oxide (derived from an oxime) and an alkyne as the primary
synthons.

Retrosynthetic Logic:
e The target alcohol can be formed from a precursor alkyne, pent-4-yn-1-ol.

o The 3-methylisoxazole ring can be constructed from acetonitrile oxide, which is generated in
situ from the dehydration of acetaldoxime.

Generalized Forward Synthesis Protocol:

o Preparation of Acetonitrile Oxide (Intermediate): To a stirred solution of acetaldoxime, a
dehydrating agent/halogenating agent combination (e.g., N-Chlorosuccinimide followed by a
non-nucleophilic base like triethylamine) is added slowly at a controlled temperature
(typically O °C to room temperature). This generates the highly reactive acetonitrile oxide
intermediate in situ.

» 1,3-Dipolar Cycloaddition: The alkyne, pent-4-yn-1-ol, is introduced to the reaction mixture
containing the freshly generated acetonitrile oxide. The mixture is stirred, often at room
temperature or with gentle heating, for several hours until analysis (e.g., by TLC) indicates
the consumption of the starting materials.

o Workup and Purification: The reaction mixture is typically quenched with water and extracted
with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with
brine, dried over an anhydrous salt (e.g., MgSOa), filtered, and concentrated under reduced
pressure.
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» Final Purification: The crude product is then purified using column chromatography on silica
gel to yield the pure 3-(3-Methylisoxazol-5-yl)propan-1-ol.

This method is highly favored because it is generally high-yielding and, crucially, regioselective,
avoiding the formation of positional isomers that can plague other isoxazole synthesis
methods[4].

Synthesis Workflow Diagram

// Nodes acetaldoxime [label="Acetaldoxime"]; pentynol [label="Pent-4-yn-1-ol"]; ncs
[label="NCS / Et3N", shape=ellipse, fillcolor="#FFFFFF"]; cycloaddition [label="[3+2]
Cycloaddition”, shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
product [label="3-(3-Methylisoxazol-5-yl)propan-1-ol", style=filled, fillcolor="#34A853",
fontcolor="#FFFFFF"]; intermediate [label="Acetonitrile Oxide\n(In situ)", style="filled,dashed",
fillcolor="#FBBCO05"];

// Edges acetaldoxime -> ncs [arrowhead=none]; ncs -> intermediate [label="Dehydration"];
intermediate -> cycloaddition; pentynol -> cycloaddition; cycloaddition -> product
[label="Regioselective\nRing Formation"];

/I Ranks {rank=same; acetaldoxime; pentynol;} }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-(3-Methylisoxazol-5-yl)propan-1-ol synonyms and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009439#3-3-methylisoxazol-5-yl-propan-1-ol-
synonyms-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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